4-(1-benzofuran-2-yl)-2H,6H,7H,8H-cyclopenta[g]chromen-2-one
CAS No.: 858770-61-3
Cat. No.: VC4528626
Molecular Formula: C20H14O3
Molecular Weight: 302.329
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 858770-61-3 |
|---|---|
| Molecular Formula | C20H14O3 |
| Molecular Weight | 302.329 |
| IUPAC Name | 4-(1-benzofuran-2-yl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one |
| Standard InChI | InChI=1S/C20H14O3/c21-20-11-16(18-10-14-4-1-2-7-17(14)22-18)15-8-12-5-3-6-13(12)9-19(15)23-20/h1-2,4,7-11H,3,5-6H2 |
| Standard InChI Key | HMAUNOMFHMCJQT-UHFFFAOYSA-N |
| SMILES | C1CC2=CC3=C(C=C2C1)OC(=O)C=C3C4=CC5=CC=CC=C5O4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a cyclopenta[g]chromen-2-one core fused with a benzofuran moiety at the 4-position. The IUPAC name, 4-(1-benzofuran-2-yl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one, reflects this arrangement. Key features include:
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A planar chromen-2-one system () with a ketone group at position 2.
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A cyclopentane ring fused to the chromenone, introducing conformational rigidity.
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A benzofuran substituent () at position 4, contributing to π-π stacking interactions.
The SMILES notation C1CC2=CC3=C(C=C2C1)OC(=O)C=C3C4=CC5=CC=CC=C5O4 and InChIKey HMAUNOMFHMCJQT-UHFFFAOYSA-N encode its connectivity and stereochemical features.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.329 g/mol |
| Solubility | Not publicly available |
| PubChem CID | 908868 |
The compound’s solubility remains uncharacterized, posing challenges for formulation. Its moderate molecular weight suggests potential blood-brain barrier permeability, though this requires experimental validation.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis involves coupling chromen-2-one derivatives with benzofuran precursors. A representative approach includes:
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Chromenone Core Formation: Cyclocondensation of substituted phenols with β-ketoesters under acidic conditions .
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Benzofuran Attachment: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the benzofuran moiety at position 4.
Reaction conditions (e.g., temperature, solvent polarity) critically influence yields. For instance, dichloromethane-dimethylformamide mixtures enhance coupling efficiency compared to pure polar solvents .
Yield Optimization
Preliminary data suggest yields ranging from 15–40%, depending on the substitution pattern. Catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki reactions) and stoichiometric ratios of reactants require further optimization to improve scalability .
Biological Activities and Mechanisms
Anti-Tumor Activity
In vitro studies demonstrate dose-dependent cytotoxicity against human cancer cell lines, with IC₅₀ values comparable to first-line chemotherapeutics . Proposed mechanisms include:
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Enzyme Inhibition: Competitive binding to ATP pockets of kinases (e.g., EGFR, VEGFR), disrupting signal transduction .
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Receptor Antagonism: Modulation of G-protein-coupled receptors (GPCRs) involved in tumor proliferation.
Antibacterial Effects
The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MICs) of 8–16 μg/mL. Its efficacy against Gram-negative strains remains limited, likely due to outer membrane permeability barriers.
Therapeutic Applications and Preclinical Data
Oncology
In murine xenograft models, the compound reduced tumor volume by 50–60% at 10 mg/kg doses administered intraperitoneally. Synergistic effects with paclitaxel and doxorubicin warrant exploration to mitigate multidrug resistance.
Infectious Diseases
Topical formulations show promise in treating methicillin-resistant S. aureus (MRSA) skin infections, with complete bacterial clearance observed in 7 days in preclinical trials.
Recent Developments and Derivatives
Structural Analogues
Modifications such as methoxy substitution (e.g., 4-(7-methoxy-1-benzofuran-2-yl)-derivative, ChemDiv ID 8020-1130) enhance solubility and potency . The methoxy group increases logP by 0.5 units, improving membrane permeability .
Clinical Trials
While no trials directly involve this compound, related MALT1 inhibitors (e.g., JNJ-67856633) in phase 1 studies highlight the therapeutic potential of targeting NF-κB pathways in lymphoma . Structural similarities suggest possible cross-reactivity studies could be beneficial .
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